molecular formula C11H15NO3 B13605117 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol

Cat. No.: B13605117
M. Wt: 209.24 g/mol
InChI Key: VZJKSASHNVIFNI-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of an amino group, a propanol group, and a dihydrobenzo dioxin moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol typically involves multiple steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to its high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific chemical properties

Biological Activity

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C12_{12}H15_{15}NO2_2
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 2828439-94-5

The compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as a potent inhibitor of DprE1, an enzyme crucial for mycobacterial cell wall synthesis. This inhibition is significant in the context of tuberculosis treatment, as DprE1 is a validated target for anti-tubercular drugs .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Antimycobacterial Inhibits DprE1 leading to reduced growth of Mycobacterium tuberculosis.
Cytotoxicity Exhibits cytotoxic effects against various cancer cell lines.
Neuroprotective Shows potential in protecting neuronal cells from oxidative stress.

Case Study 1: Antitubercular Activity

A study explored the structure-activity relationship (SAR) of compounds derived from the 2,3-dihydrobenzo[b][1,4]dioxin scaffold. It was found that modifications at the amino group significantly enhanced DprE1 inhibition and antimycobacterial activity. The minimum inhibitory concentration (MIC) for the most active analogs was reported to be in the low micromolar range .

Case Study 2: Cytotoxic Effects

Research on the cytotoxicity of this compound revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF7. The compound activates caspase pathways leading to programmed cell death .

Case Study 3: Neuroprotective Properties

A neuropharmacological study indicated that this compound could mitigate oxidative stress-induced neuronal damage in vitro. The protective effect was attributed to the modulation of glutathione levels and reduction of reactive oxygen species (ROS) .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-amino-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-ol

InChI

InChI=1S/C11H15NO3/c12-8(5-6-13)11-7-14-9-3-1-2-4-10(9)15-11/h1-4,8,11,13H,5-7,12H2

InChI Key

VZJKSASHNVIFNI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(CCO)N

Origin of Product

United States

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